BenchChemオンラインストアへようこそ!

Befunolol-d7

Mass Spectrometry Internal Standard Isotopic Purity

Befunolol-d7 (Molecular Formula: C₁₆H₁₄D₇NO₄, Molecular Weight: 298.39) is a stable, isotopically labeled analog of the non-selective β-adrenergic receptor blocker befunolol. The parent compound, befunolol, is characterized by its intrinsic sympathomimetic activity and was clinically investigated for managing open-angle glaucoma.

Molecular Formula C₁₆H₁₄D₇NO₄
Molecular Weight 298.39
Cat. No. B1153627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefunolol-d7
Synonyms1-[7-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-benzofuranyl]-ethanone-d7; _x000B_(±)-Befunolol-d7;  2-Acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran-d7
Molecular FormulaC₁₆H₁₄D₇NO₄
Molecular Weight298.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Befunolol-d7: A Deuterated β-Adrenergic Blocker for Quantitative Bioanalysis and Metabolic Tracing


Befunolol-d7 (Molecular Formula: C₁₆H₁₄D₇NO₄, Molecular Weight: 298.39) is a stable, isotopically labeled analog of the non-selective β-adrenergic receptor blocker befunolol [1]. The parent compound, befunolol, is characterized by its intrinsic sympathomimetic activity and was clinically investigated for managing open-angle glaucoma [1]. The '-d7' designation indicates the substitution of seven hydrogen atoms with deuterium, a modification that preserves the parent's pharmacological profile while introducing a distinct mass shift critical for analytical specificity .

Why Unlabeled Befunolol or Structurally Dissimilar Internal Standards Cannot Simply Replace Befunolol-d7


Generic substitution of Befunolol-d7 with its unlabeled counterpart or other deuterated beta-blockers fails due to fundamental requirements in quantitative LC-MS/MS workflows. The use of a stable isotope-labeled internal standard (SIL-IS) is mandated to correct for matrix effects and ion suppression. An unlabeled befunolol standard cannot be chromatographically distinguished from the endogenous analyte, leading to signal crosstalk and inaccurate quantification [1]. While other deuterated beta-blockers like Propranolol-d7 share the pharmacological class, their differing chemical structures result in distinct retention times and ionization efficiencies, failing to co-elute with befunolol—a critical prerequisite for effective matrix effect compensation [2]. The specific 7-Da mass shift of Befunolol-d7 provides a unique analytical window that minimizes isotopic interference from the analyte's natural M+ isotopes.

Quantitative Differentiation of Befunolol-d7 Against Alternatives: A Head-to-Head Evidence Guide


Mass Spectrometric Selectivity: The 7-Da Mass Shift Advantage Over Unlabeled Befunolol

Befunolol-d7 features a +7 Da mass shift relative to unlabeled befunolol (MW 291.35 vs. 298.39). This shift places its [M+H]+ ion at m/z ~299.4, compared to ~292.4 for the analyte—a separation that avoids overlap with the natural abundance M+7 isotope peak of befunolol, which is theoretically negligible (<0.1%) [1]. By contrast, a Befunolol-d6 analog would have a 6 Da shift and could be subject to interference from the M+6 isotope peak. This 7-Da mass difference ensures a clean extraction window in selected reaction monitoring (SRM) with zero cross-talk, a quantifiable improvement in signal-to-noise ratio.

Mass Spectrometry Internal Standard Isotopic Purity

Quantitative Recovery Validation: Proven Internal Standard Performance for Befunolol Glucuronides

A foundational study validated mono-deuterated befunolol as an internal standard for quantifying befunolol glucuronide metabolites in human urine, establishing the viability of this isotopic approach [1]. The method achieved overall recoveries of 101.3 ± 1.9% and 101.1 ± 1.4% for two major glucuronides (II and III), demonstrating near-quantitative recovery [1]. This performance establishes deuterium-labeled befunolol as a reliable analytical tool, a claim that cannot be made for structurally dissimilar internal standards like Tamoxifen-d5, which would exhibit different extraction and ionization behavior for this specific analyte.

Method Validation Recovery Selected Ion Monitoring

Chemical Purity and Isotopic Enrichment: Definitive Quality Specifications for Reproducible Research

Commercially available Befunolol-d7 is supplied with a certified minimum chemical purity, typically ≥95% (often 98%), and a specified isotopic enrichment (≥99 atom% D) as confirmed by ²H-NMR and HRMS . This dual specification is critical. Chemical purity <95% introduces unknown interfering peaks, while isotopic enrichment <98 atom% D reduces the effective mass shift, causing signal cross-talk from the undeuterated fraction. In contrast, generic, unlabeled befunolol is often supplied without isotopic certification, making it unsuitable as an internal standard. This documented purity profile enables quantitative reproducibility that generic procured standards cannot guarantee.

Chemical Purity Quality Control Reproducibility

Pharmacological Distinction in β-Blocker Profiling: Quantitative Intrinsic Activity vs. Non-Selective Antagonists

For researchers studying beta-adrenergic signaling, the parent compound befunolol possesses a unique pharmacological profile amongst the class, being a beta-adrenergic blocker with intrinsic sympathomimetic activity (ISA) [1]. Quantitatively, its intrinsic activity on guinea pig isolated tissues is 0.22-0.28 (compared to the full agonist isoprenaline = 1.0) . This contrasts sharply with a pure antagonist like propranolol (intrinsic activity = 0). In vivo, befunolol's ISA manifests as a dose-related heart rate increase where its blocking and agonistic doses are distinct, a behavior intermediate relative to carteolol (400-1000x dose difference) and BFE-55 (equal dose) [1]. This mechanism-specific profile means that Befunolol-d7 is the only appropriate labeled probe for tracking this particular pharmacological subset.

Pharmacodynamics Intrinsic Sympathomimetic Activity Beta-Blocker Classification

Optimal Application Scenarios for Befunolol-d7 Stemming from Its Quantitative Advantages


Validated LC-MS/MS Bioanalytical Method Development for Befunolol Pharmacokinetics

Befunolol-d7 is the primary choice as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of befunolol in biological matrices such as plasma and urine. Its 7-Da mass shift ensures baseline mass spectrometric separation from the unlabeled analyte, eliminating cross-talk [1]. The established near-ideal recovery of over 100% for its glucuronide metabolites, demonstrated using deuterated befunolol, provides a robust validation precedent that surpasses the performance of generic internal standards, which often suffer from variable extraction efficiencies [2].

Metabolic Pathway Tracing and Identification of Novel Befunolol Metabolites

For studies mapping the metabolic fate of befunolol, Befunolol-d7 is an essential tracer. The specific deuterium labeling allows the parent compound and its downstream metabolites to be distinguished from endogenous background in complex biological samples using mass spectrometry [1]. This is critical for quantitative determinations, as demonstrated in foundational work that identified and quantified major urinary glucuronides using a deuterated internal standard [2].

Pharmacological Profiling of β-Adrenergic Partial Agonists and Antagonists

Befunolol-d7 serves as a uniquely labeled pharmacological probe for investigating the nuanced effects of beta-adrenergic partial agonists. Its parent compound, befunolol, exhibits a quantitatively distinct intrinsic sympathomimetic activity (ISA) of 0.22-0.28, setting it apart from pure antagonists like propranolol (ISA = 0). This allows for precise differentiation between receptor blockade and activation in in vitro and ex vivo tissue studies [1], a task for which non-ISA deuterated beta-blockers are unsuitable.

Ocular Pharmacokinetic Studies Supporting Glaucoma Research

In ophthalmic research, befunolol is a model compound for studying beta-blocker penetration and action in the eye. Befunolol-d7 is the definitive analytical standard for quantifying drug levels in ocular tissues and fluids like aqueous humor. Its use corrects for matrix effects inherent to these small-volume, complex samples, providing the high accuracy needed to support pharmacokinetic-pharmacodynamic correlations for intraocular pressure-lowering effects, where befunolol has shown a unique vasodilatory profile compared to timolol [1].

Quote Request

Request a Quote for Befunolol-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.